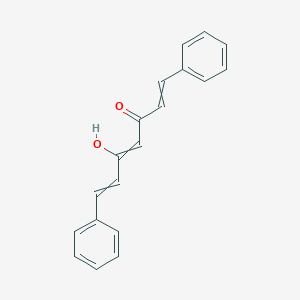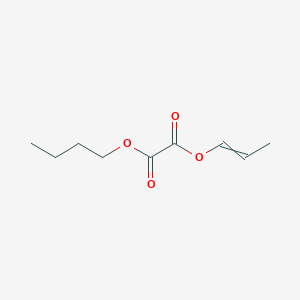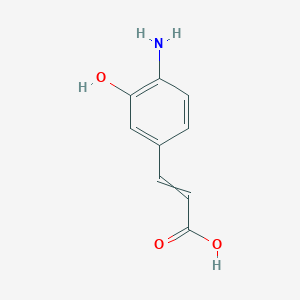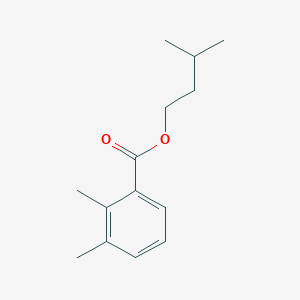
3-Methylbutyl 2,3-dimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbutyl 2,3-dimethylbenzoate is an organic ester compound with the molecular formula C14H20O2. It is derived from the esterification of 3-methylbutanol and 2,3-dimethylbenzoic acid. This compound is known for its aromatic properties and is used in various applications, including as a fragrance ingredient.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 2,3-dimethylbenzoate typically involves the esterification reaction between 3-methylbutanol and 2,3-dimethylbenzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-Methylbutanol+2,3-Dimethylbenzoic acidH2SO43-Methylbutyl 2,3-dimethylbenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
化学反应分析
Types of Reactions
3-Methylbutyl 2,3-dimethylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methylbutanol and 2,3-dimethylbenzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: 3-Methylbutanol and 2,3-dimethylbenzoic acid.
Reduction: 3-Methylbutanol and 2,3-dimethylbenzyl alcohol.
Transesterification: A new ester and an alcohol, depending on the reacting alcohol.
科学研究应用
3-Methylbutyl 2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a fragrance compound in various biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavorings due to its aromatic properties.
作用机制
The mechanism of action of 3-Methylbutyl 2,3-dimethylbenzoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The ester bond in the compound can also undergo hydrolysis, releasing the corresponding alcohol and acid, which may have their own biological activities.
相似化合物的比较
Similar Compounds
3-Methylbutyl benzoate: Similar structure but lacks the additional methyl groups on the benzene ring.
2,3-Dimethylbenzyl acetate: Similar aromatic structure but with an acetate ester instead of a benzoate ester.
Uniqueness
3-Methylbutyl 2,3-dimethylbenzoate is unique due to the presence of both the 3-methylbutyl group and the 2,3-dimethyl substitution on the benzene ring. This combination imparts distinct aromatic properties and influences its reactivity compared to other similar esters.
属性
CAS 编号 |
91650-73-6 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
3-methylbutyl 2,3-dimethylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-9-16-14(15)13-7-5-6-11(3)12(13)4/h5-7,10H,8-9H2,1-4H3 |
InChI 键 |
JMLIYQBCNLVLNQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)OCCC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Methylamino)ethyl]formamide](/img/structure/B14366934.png)

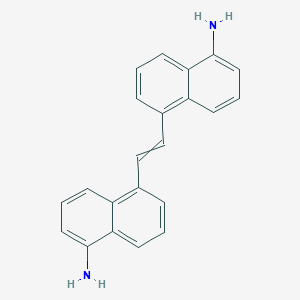


![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
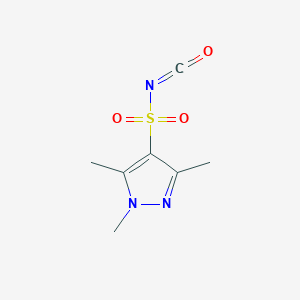

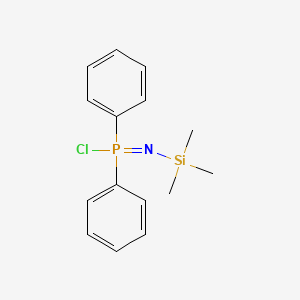
![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
